molecular formula C21H37NOS B14239532 10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate CAS No. 586966-65-6

10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate

Cat. No.: B14239532
CAS No.: 586966-65-6
M. Wt: 351.6 g/mol
InChI Key: FYYWKFSWIVRCJK-UHFFFAOYSA-N
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Description

10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate is an organic compound characterized by its unique structure, which includes a thiocyanate group and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate typically involves the reaction of 10-bromodecyl thiocyanate with 3,7-dimethylocta-2,6-dien-1-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiocyanate group replaces the bromine atom. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to an amine.

    Substitution: The thiocyanate group can be substituted by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate has several applications in scientific research:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique reactivity and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate involves its interaction with biological molecules through its thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethylocta-2,6-dien-1-yl palmitate: Similar in structure but with a palmitate group instead of a thiocyanate group.

    3,7-Dimethylocta-2,6-dien-1-yl acetate: Contains an acetate group, differing in reactivity and applications.

    3,7-Dimethylocta-2,6-dien-1-yl formate: Another ester derivative with distinct chemical properties.

Uniqueness

10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate is unique due to its thiocyanate group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

586966-65-6

Molecular Formula

C21H37NOS

Molecular Weight

351.6 g/mol

IUPAC Name

10-(3,7-dimethylocta-2,6-dienoxy)decyl thiocyanate

InChI

InChI=1S/C21H37NOS/c1-20(2)13-12-14-21(3)15-17-23-16-10-8-6-4-5-7-9-11-18-24-19-22/h13,15H,4-12,14,16-18H2,1-3H3

InChI Key

FYYWKFSWIVRCJK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCOCCCCCCCCCCSC#N)C)C

Origin of Product

United States

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